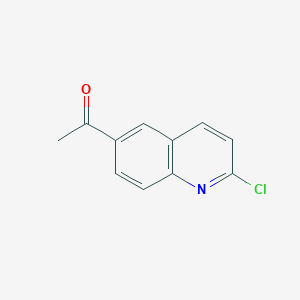

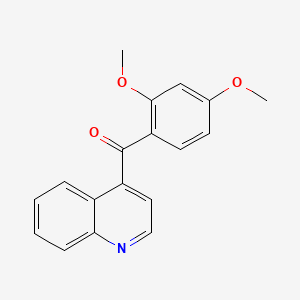

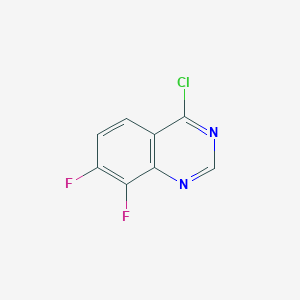

1-(2-Chloroquinolin-6-yl)ethanone

概要

説明

“1-(2-Chloroquinolin-6-yl)ethanone” is a chemical compound that belongs to the quinoline family . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

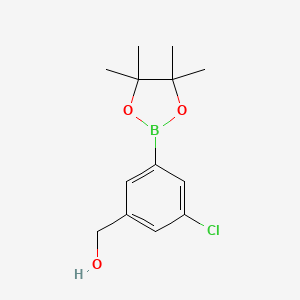

The synthesis of “this compound” involves an efficient and regioselective O-alkylation of amides with a variety of electrophiles in the presence of silver nanoparticles . The reaction of equimolar 3-acetyl-6-chloro-4-phenylquinolin-2 (1 H )-one and 2-chloro-3- (chloromethyl)quinolines in the presence of silver nanoparticles in DMSO solution under reflux condition leads to the formation of "this compound" .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a quinoline nucleus, which is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . The quinoline nucleus is present in numerous biological compounds .

Chemical Reactions Analysis

The chemical reactions involving “this compound” primarily include O-alkylation reactions . In these reactions, alkali metal salts (K, Na, Li) promote N-alkylation whereas silver salts promote O-alkylation .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 205.64, and a density of 1.283±0.06 g/cm3 .

科学的研究の応用

Antioxidant and Anti-diabetic Potential

The compound 1-(2-chloroquinolin-6-yl)ethanone has shown promise in scientific research, particularly in the synthesis and evaluation of novel chloroquinoline derivatives. These derivatives exhibit significant antioxidant activities, which are beneficial in reducing high glucose levels in the human body, indicating potential anti-diabetic properties. The interaction of these chloroquinoline derivatives with calf thymus DNA (CT-DNA) through fluorescence quenching studies and the employment of molecular docking analysis confirm their binding nature. Moreover, their drug-likeness and ADMET properties have been analyzed computationally, showing that they could act as effective anti-diabetic agents by inhibiting the Glycogen Phosphorylase protein (Murugavel et al., 2017).

Structural and Vibrational Spectroscopic Studies

Another aspect of research on this compound focuses on its synthesis, structural elucidation, and vibrational spectroscopic studies. The compound was synthesized effectively by chlorination and analyzed through various spectroscopic techniques, including FTIR, NMR, and DFT computations. These studies provided a comprehensive understanding of its molecular structure and properties, which are essential for the development of new materials and pharmaceuticals (Murugavel et al., 2016).

Anti-plasmodial Activity

Research into chloroquinoline derivatives, including compounds related to this compound, has explored their synthesis and anti-plasmodial activity. New compounds were synthesized, aiming at treating malaria, with studies indicating their effectiveness against chloroquine-sensitive and resistant strains of Plasmodium falciparum. This highlights the compound's potential role in developing new antimalarial agents, contributing significantly to the fight against malaria (Beagley et al., 2003).

Cytotoxic Evaluation and VEGFR-II Inhibition

Furthermore, this compound derivatives have been synthesized and evaluated for their cytotoxic properties against cancer cell lines, including human breast and prostate cancer cells. Notably, one derivative exhibited high cytotoxicity, comparable to the standard drug doxorubicin, and was further evaluated as a VEGFR-II inhibitor, showing significant inhibitory activity. This indicates the compound's potential in cancer therapy, especially in targeting VEGFR-II pathways (Aboul-Enein et al., 2017).

Antimicrobial Properties

Lastly, research on new quinolinylphosphonates derived from this compound has unveiled their antimicrobial potency. These compounds exhibit significant antibacterial activity against Gram-positive bacteria and antifungal activity against Candida albicans, indicating their potential as antimicrobial agents. The structural elucidations and X-ray crystallographic measurements confirm their compositions and support their biological efficacy (Arsanious et al., 2019).

作用機序

Target of Action

Quinoline derivatives, to which this compound belongs, are known to have a wide range of biological properties . They have been identified as potential inhibitors of mammalian topoisomerase II , a crucial enzyme involved in DNA replication and transcription, and thus, could be potential lead compounds in the development of anticancer drugs .

Mode of Action

For instance, some quinolines inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .

Biochemical Pathways

Given that some quinoline derivatives inhibit mammalian topoisomerase ii , it can be inferred that this compound might interfere with the DNA replication and transcription pathways.

Pharmacokinetics

Quinolines have been used as substituents to impart desired pharmacological and pharmacokinetic properties to quinolone antibiotics .

Result of Action

Based on the known effects of quinoline derivatives, it can be inferred that this compound might have antimicrobial, cytotoxic, or anticancer effects .

Safety and Hazards

The safety data sheet for “1-(2-Chloroquinolin-6-yl)ethanone” indicates that it is harmful if swallowed and causes skin irritation . It may also cause serious eye irritation and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

将来の方向性

Quinoline derivatives, including “1-(2-Chloroquinolin-6-yl)ethanone”, have been identified as potential lead compounds in the development of anticancer drugs . They have also been used as substituents to impart the desired pharmacological and pharmacokinetic properties to quinolone antibiotics . Therefore, the future directions in the research of “this compound” could involve further exploration of its potential applications in medicine, particularly in the development of new antimicrobial and anticancer drugs .

生化学分析

Biochemical Properties

1-(2-Chloroquinolin-6-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, quinoline derivatives, including this compound, have been shown to inhibit mammalian topoisomerase II, an enzyme crucial for DNA replication and cell division . This inhibition can lead to the disruption of DNA synthesis and cell cycle arrest. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, thereby influencing various cellular processes.

Cellular Effects

This compound has been observed to exert significant effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of topoisomerase II by this compound can lead to the accumulation of DNA breaks, triggering apoptosis or programmed cell death . This compound may also affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair, thereby altering cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It binds to the active site of topoisomerase II, inhibiting its activity and preventing the relaxation of supercoiled DNA . This inhibition leads to the accumulation of DNA breaks and the activation of DNA damage response pathways. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and influencing various cellular processes. Changes in gene expression resulting from these interactions can further contribute to the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that quinoline derivatives, including this compound, can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . Long-term exposure to this compound in in vitro or in vivo studies may result in adaptive cellular responses, such as changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the suppression of microbial infections . At high doses, this compound may cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and hematological toxicity. Threshold effects observed in these studies indicate that the compound’s safety and efficacy are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that may retain or lose biological activity . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can affect its therapeutic efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

1-(2-chloroquinolin-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c1-7(14)8-2-4-10-9(6-8)3-5-11(12)13-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCMVVIPEADIAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)N=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}methanesulfonamide](/img/structure/B1433628.png)